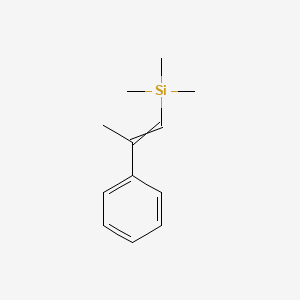

Trimethyl(2-phenylprop-1-en-1-yl)silane

Description

Trimethyl(2-phenylprop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₁₂H₁₈Si (average mass: 190.362 g/mol) . It exists in two geometric isomeric forms: (E)- and (Z) -trimethyl(2-phenylprop-1-en-1-yl)silane, differentiated by the spatial arrangement of substituents around the double bond. The (E) -isomer is synthesized via silylation of the corresponding alkyne precursor using trimethylchlorosilane, yielding a colorless oil with a 38% isolated yield after column chromatography . The (Z) -isomer is obtained through selective energy transfer-mediated isomerization of the (E) -form, achieving a 90:10 Z/E ratio in quantitative yield .

Key spectroscopic data include:

- (E)-isomer: ¹H NMR (400 MHz, CDCl₃) δ = 7.40–7.27 (m, 5H, aromatic), 6.46 (q, J = 1.3 Hz, 1H, vinyl), 2.24 (d, J = 1.3 Hz, 3H, CH₃) .

- (Z)-isomer: ¹H NMR (300 MHz, CDCl₃) δ = 7.50 (d, J = 15.6 Hz, 1H, vinyl), 7.32–7.20 (m, 5H, aromatic), 5.72 (d, J = 15.7 Hz, 1H, vinyl), 0.11 (s, 9H, Si(CH₃)₃) .

The compound’s stability and reactivity are influenced by the electron-donating trimethylsilyl group, which enhances the nucleophilicity of the adjacent alkene, making it a valuable intermediate in cross-coupling and cycloaddition reactions .

Properties

CAS No. |

85299-08-7 |

|---|---|

Molecular Formula |

C12H18Si |

Molecular Weight |

190.36 g/mol |

IUPAC Name |

trimethyl(2-phenylprop-1-enyl)silane |

InChI |

InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3 |

InChI Key |

CUDBXZXGMXPVDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[Si](C)(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Cross-Coupling of Enol Ethers

Nickel-catalyzed cross-coupling represents a cornerstone strategy for synthesizing allylsilanes. In this approach, trimethyl((1-phenylprop-1-en-1-yl)oxy)silane undergoes transmetalation with lithium trimethylsilylmethylide (LiCH2SiMe3) in the presence of Ni(COD)₂ (nickel(cyclooctadiene)) and SIPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) as a pre-catalyst.

Reaction Protocol

A representative procedure involves heating a toluene solution of the enol ether (0.25 mmol), Ni(COD)₂ (5–10 mol%), and SIPr·HCl (10 mol%) with LiCH2SiMe3 (1.3 equiv) at 60°C for 2 hours. The reaction proceeds via oxidative addition of the enol ether to nickel, followed by ligand exchange and reductive elimination to yield the allylsilane.

Optimization Insights

Iridium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of trisubstituted vinylsilanes using iridium complexes achieves enantioselective synthesis of trimethyl(2-phenylprop-1-en-1-yl)silane.

Catalytic System

A chiral iridium-(R)-Segphos (bisphosphine ligand) complex catalyzes the hydrogenation of 2-phenylprop-1-en-1-yl precursors under 50 bar H₂ pressure.

Substrate Scope

Silylation of Propenylphenol Derivatives

Direct silylation of 2-phenylprop-1-en-1-ol with chlorotrimethylsilane (Me₃SiCl) offers a straightforward route, though side reactions necessitate careful optimization.

Stepwise Protocol

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Nickel Cross-Coupling | Ni(COD)₂/SIPr·HCl | 60 | 2 | 85–92 | High |

| Iridium Hydrogenation | Ir-(R)-Segphos | 25 | 24 | 75–88 | Moderate |

| Direct Silylation | None | 0 → RT | 1 | 71–78 | Low |

Key Observations :

Mechanistic Considerations

Nickel-Catalyzed Pathway

The mechanism involves:

Iridium-Mediated Hydrogenation

The chiral Ir catalyst adsorbs H₂ heterolytically, enabling syn-addition to the vinylsilane’s double bond. Steric effects from the phenyl group dictate enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylprop-1-en-1-yl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silyl hydrides.

Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silyl hydrides.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(2-phenylprop-1-en-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.

Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which Trimethyl(2-phenylprop-1-en-1-yl)silane exerts its effects is largely dependent on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various functional groups allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary widely and are often specific to the particular chemical transformation or application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl(2-phenylprop-1-en-1-yl)silane belongs to a class of alkenylsilanes with diverse structural analogs. Below is a comparative analysis of its properties, synthesis, and applications relative to key analogs:

Table 1: Structural and Functional Comparison of Alkenylsilanes

Key Differences and Insights

Electronic Effects :

- The phenyl group in this compound provides π-conjugation, stabilizing the alkene and directing electrophilic attacks. In contrast, the trifluoromethyl group in compound 6j introduces strong electron-withdrawing effects, enhancing electrophilicity for fluorinated synthesis .

- Silyl ethers (e.g., 6n ) exhibit reduced reactivity in cross-coupling compared to alkenylsilanes due to the electron-withdrawing oxygen atom .

Synthetic Utility :

- This compound’s isomerization (E/Z) is highly controllable via energy transfer, unlike (E)-trimethyl(1-methyl-1-propenyl)silane , which is biosynthesized by Bacillus subtilis as a volatile organic compound (VOC) with antifungal properties .

- The boronate ester in compound 24b enables regioselective hydroboration, a feature absent in phenyl-substituted analogs .

Yield and Scalability :

- The (Z) -isomer of this compound is synthesized in near-quantitative yield, outperforming 6n (37%) and 24b (60%) .

Applications: While this compound is primarily used in organic synthesis, (E)-trimethyl(1-methyl-1-propenyl)silane is notable for its role in microbial VOC-mediated pest control .

Research Findings and Implications

- Isomerization Dynamics : The (E) -to- (Z) isomerization of this compound occurs via selective energy transfer, a method less applicable to bulkier analogs like 6j due to steric hindrance .

- Catalytic Versatility : Boron-containing analogs (e.g., 24b ) expand the scope of transition-metal-free catalysis, contrasting with the palladium-dependent reactivity of phenyl-substituted silanes .

Q & A

Basic: What are the established synthetic routes for Trimethyl(2-phenylprop-1-en-1-yl)silane, and how can reaction conditions be optimized?

Methodological Answer:

A common synthesis involves the hydroboration of trimethyl(prop-1-yn-1-yl)silane with HBpin (pinacolborane) using zinc catalysts. For example, zinc-catalyzed hydroboration in hexane at room temperature yields the product in 60% yield after 24 hours. Key parameters include:

- Catalyst loading : 5 mol% Zn(OTf)₂.

- Solvent selection : Hexane improves selectivity by minimizing side reactions compared to polar solvents.

- Equivalents of HBpin : 1.5 equivalents ensure complete conversion of the alkyne.

Post-synthesis, purification via column chromatography (hexane/ethyl acetate) removes unreacted reagents. Monitoring by TLC (hexane:EtOAc = 9:1) is critical for reaction progress .

Advanced: How can computational methods resolve contradictions in the regioselectivity of hydroboration reactions involving this compound?

Methodological Answer:

Contradictions in regioselectivity (anti-Markovnikov vs. Markovnikov addition) can arise from solvent effects or catalyst coordination. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states.

- Analyze frontier molecular orbitals (FMOs) to predict electron-rich sites. For example, the β-carbon of the alkyne may show higher electron density due to silane hyperconjugation, favoring anti-Markovnikov addition.

- Validate predictions experimentally via B NMR to confirm boron adduct geometry.

Refer to crystallographic data (e.g., SHELX-refined structures) to correlate computational models with observed stereochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H NMR : Key signals include a singlet at δ 0.11 ppm (9H, TMS group) and vinyl protons at δ 4.92–4.43 ppm (doublets, Hz). Aromatic protons appear as multiplet signals at δ 7.60–7.32 ppm .

- GC-MS : Look for a molecular ion peak at m/z 287 (M-CH) and fragments consistent with the loss of trimethylsilyl groups .

- IR Spectroscopy : Absorptions at ~1600 cm (C=C stretch) and ~1250 cm (Si-CH bending) confirm structural motifs.

Advanced: How can discrepancies in reported reaction yields be addressed through mechanistic studies?

Methodological Answer:

Yield variations (e.g., 60% vs. 93% in similar protocols) often stem from:

- Impurity in starting materials : Use GC-MS or HPLC to verify purity of acetophenone and silane precursors .

- Oxygen sensitivity : Conduct reactions under inert atmosphere (N/Ar) with rigorously dried solvents.

- Catalyst deactivation : Pre-activate Zn catalysts with reducing agents (e.g., EtSiH) to maintain activity.

Design a DOE (Design of Experiments) approach to isolate variables like temperature, solvent polarity, and catalyst loading .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture-induced decomposition.

Advanced: What strategies can mitigate competing side reactions during functionalization of the vinylsilane moiety?

Methodological Answer:

To suppress undesired pathways (e.g., protodesilylation or polymerization):

- Additive screening : Introduce 10 mol% of a sterically hindered base (e.g., 2,6-lutidine) to stabilize intermediates.

- Low-temperature conditions : Perform reactions at –78°C in THF to slow down side reactions.

- Electrophile tuning : Use bulky electrophiles (e.g., TMSOTf) to favor conjugate addition over direct silylation.

Monitor reaction progress via in situ Si NMR to track silyl group transformations .

Basic: How is this compound utilized in cross-coupling reactions, and what are the limitations?

Methodological Answer:

The vinylsilane group participates in Hiyama couplings with aryl halides. A typical protocol involves:

- Catalyst : Pd(PPh) (2 mol%) in THF at 60°C.

- Activator : TBAF (tetrabutylammonium fluoride) to cleave the Si–C bond.

Limitations : Sensitivity to protic solvents and competing β-hydride elimination. Use anhydrous conditions and electron-deficient aryl partners to improve efficiency .

Advanced: Can computational models predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?

Methodological Answer:

Yes. COSMO-RS simulations can predict solubility and activation parameters in ionic liquids like [BMIM][PF]. Steps include:

Generate σ-profiles for the compound and solvent using quantum chemistry software (e.g., Gaussian).

Calculate activity coefficients to assess solvent compatibility.

Validate with experimental kinetic studies under microwave irradiation to enhance reaction rates.

This approach reduces trial-and-error in solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.